![molecular formula C8H14ClNO2 B2698661 (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride CAS No. 87269-86-1](/img/structure/B2698661.png)

(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

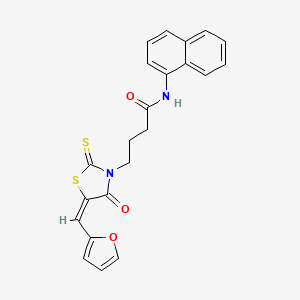

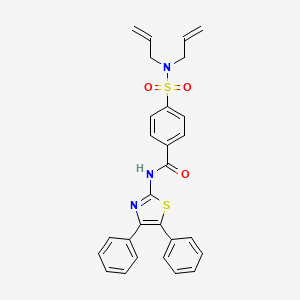

“(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride” is a mono-constituent substance with the molecular formula C15 H19 N O2 * H Cl . It is an organic compound and its IUPAC name is Cyclopenta [b]pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2S,3aS,6aS) .

Synthesis Analysis

The synthesis of pyrroles, including “(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride”, can be achieved through various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups . Another method involves the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Molecular Structure Analysis

The molecular structure of “(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride” consists of a cyclopenta[b]pyrrole core, which is a bicyclic structure with a five-membered ring fused to a pyrrole ring . The molecule also contains a carboxylic acid group and a phenylmethyl ester group .Chemical Reactions Analysis

Pyrrole compounds, including “(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride”, can undergo a variety of chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .科研应用

Synthesis and Chemical Properties

Synthesis Approaches : A study detailed the synthesis of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate derivatives, showcasing methods for creating complex cyclic compounds that could serve as precursors or analogs for further chemical transformations (Seo Won-Jun et al., 1994). This work highlights the versatility of cyclic compounds in organic synthesis, potentially applicable to the synthesis of the target compound.

Metal-Organic Frameworks (MOFs) : Research on metal-organic frameworks incorporating heterocyclic carboxylates demonstrates the utility of cyclic compounds in constructing complex, functional materials with potential applications in catalysis, gas storage, and separation technologies (Partha Mahata et al., 2009).

Analogues as GABA Receptor Ligands : A study explored the synthesis of a conformationally restricted γ-aminobutyric acid (GABA) analogue based on the octahydro-1H-cyclopenta[b]pyridine scaffold. This research indicates the potential of such cyclic compounds in designing new ligands for biological receptors, hinting at possible pharmacological applications (Kostiantyn P. Melnykov et al., 2018).

Polymer Science : Investigations into polymers synthesized from bicyclic compounds reveal the material science applications of cyclic compounds. These polymers exhibit unique properties such as solubility in various solvents and thermal stability, suggesting their use in advanced materials applications (K. Faghihi et al., 2010).

Applications in Biological Systems

- Biologically Active Molecules : The synthesis of octahydropyrano[3,2-b]pyrrole-2-carboxylic acid derivatives from D-mannose was discussed as a method for creating novel bicyclic amino acids. These compounds are important for synthesizing biologically active molecules and peptidomimetics, indicating their potential in medicinal chemistry and drug design (Jean-Rene Ella-Menye et al., 2008).

性质

IUPAC Name |

(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHZXRQNVRDLEB-MKXDVQRUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(NC2C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@H](N[C@H]2C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2698581.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2698592.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2698597.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2698598.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2698600.png)

![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2698601.png)